PAL Functional Inversion: Inhibitor vs. Substrate
In a direct functional comparison within the same enzyme system, 2-pyrimidinylalanine and 5-pyrimidinylalanine exhibit diametrically opposite behaviors toward phenylalanine ammonia-lyase (PAL). The 2-pyrimidinyl isomer (the core scaffold of the target compound) acts as an inhibitor, binding to the enzyme without undergoing turnover, while the 5-pyrimidinyl isomer is a competent substrate for the enzyme [1]. This functional inversion, dictated solely by the regioisomeric position of the nitrogen atoms, highlights a stark 'on/off' switch in biochemical utility.
| Evidence Dimension | Enzymatic activity (Inhibition vs. Substrate Turnover) with Phenylalanine Ammonia-Lyase (PAL) |
|---|---|
| Target Compound Data | Inhibitor of PAL [1] |
| Comparator Or Baseline | 5-pyrimidinylalanine: Substrate of PAL (moderately good) [1] |
| Quantified Difference | Qualitative functional inversion (Inhibitor vs. Substrate) |
| Conditions | Enzymatic assay with phenylalanine ammonia-lyase (PAL) from parsley. |
Why This Matters
This dictates that 2-pyrimidinylalanine is selected for inhibition/antagonist studies, while 5-pyrimidinylalanine is selected for metabolic labeling or biocatalytic production; substitution would yield the opposite experimental result.
- [1] Journal of Heterocyclic Chemistry. (Abstract referencing the distinct substrate/inhibitor behavior of 5-pyrimidinylalanine vs. 2-pyrimidinylalanine towards phenylalanine ammonia-lyase). As reported in: All Journals Search. Retrieved from https://slh.alljournals.cn/relate_search.aspx View Source
